- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,

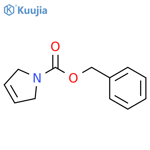

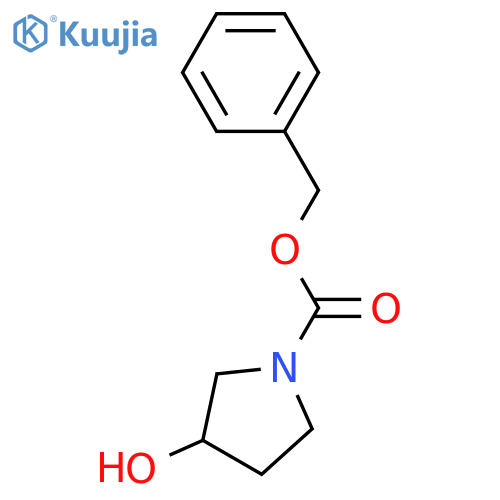

Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

95656-88-5 structure

Productnaam:Benzyl 3-hydroxypyrrolidine-1-carboxylate

Benzyl 3-hydroxypyrrolidine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

-

- 3-Hydroxy-1-N-Cbz-pyrrolidine

- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE

- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER

- N-CBZ-3-HYDROXYPYRROLIDINE

- 1-Cbz-3-hydroxypyrrolidine

- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester

- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester

- MBLJFGOKYTZKMH-UHFFFAOYSA-N

- N-(benzyloxycarbonyl)-3-pyrrolidinol

- N-CBZ-3-hydroxy pyrrolidine

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate

- N-CBZ-3-PYRROLIDINOL

- 1-Cbz-3-hydroxy-pyrrolidine

- 1-Pyrrolidinecarboxylicacid

- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)

- N-Benzyloxycarbonyl-3-hydroxypyrrolidine

- N-Benzyloxycarbonyl-3-pyrrolidinol

- PB17468

- SY002311

- CS-W003459

- SY002310

- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

- FS-2447

- benzyl3-hydroxypyrrolidine-1-carboxylate

- AKOS012214203

- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #

- SCHEMBL492951

- 95656-88-5

- DB-024709

- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester

- AC-2599

- (racemic)-N-carbobenzyloxy-3-pyrrolidinol

- PB13059

- MFCD08061949

- EN300-202981

- DTXSID30913871

- PB23556

- 1-benzyloxycarbonyl-3-hydroxypyrrolidine

- SY002312

- J-524163

- MFCD07368258

- Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

- MDL: MFCD08061949

- Inchi: 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

- InChI-sleutel: MBLJFGOKYTZKMH-UHFFFAOYSA-N

- LACHT: O=C(N1CC(O)CC1)OCC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 221.10519334g/mol

- Monoisotopische massa: 221.10519334g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 16

- Aantal draaibare bindingen: 3

- Complexiteit: 238

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 1

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 49.8

- XLogP3: 1.1

Experimentele eigenschappen

- Kleur/vorm: No data avaiable

- Dichtheid: 1.1±0.1 g/cm3

- Smeltpunt: No data available

- Kookpunt: 370.7°C at 760 mmHg

- Vlampunt: 178℃

- Brekindex: 1.589

- PSA: 49.77000

- LogboekP: 1.32770

- Dampfdruk: No data available

Benzyl 3-hydroxypyrrolidine-1-carboxylate Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H332-H335

- Waarschuwingsverklaring: P280;P305+P351+P338

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:2-8 °C

Benzyl 3-hydroxypyrrolidine-1-carboxylate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109216-10g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 10g |

$74 | 2024-07-18 | |

| eNovation Chemicals LLC | D404042-25g |

3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester |

95656-88-5 | 97% | 25g |

$600 | 2024-06-05 | |

| Ambeed | A119384-1g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 1g |

$8.0 | 2025-02-26 | |

| Chemenu | CM109216-100g |

benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95%+ | 100g |

$498 | 2024-07-18 | |

| Ambeed | A119384-100g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 100g |

$415.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D500919-10g |

N-Cbz-3-Hydroxypyrrolidine |

95656-88-5 | 97% | 10g |

$160 | 2024-05-24 | |

| Ambeed | A119384-5g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 5g |

$35.0 | 2025-02-26 | |

| Ambeed | A119384-10g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 10g |

$62.0 | 2025-02-26 | |

| Ambeed | A119384-25g |

Benzyl 3-hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 95% | 25g |

$115.0 | 2025-02-26 | |

| TRC | B535218-2.5g |

Benzyl 3-Hydroxypyrrolidine-1-carboxylate |

95656-88-5 | 2.5g |

$ 58.00 | 2023-04-18 |

Benzyl 3-hydroxypyrrolidine-1-carboxylate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referentie

- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

Referentie

- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt

Referentie

- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

Referentie

- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

Referentie

- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referentie

- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt

Referentie

- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt

Referentie

- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C

Referentie

- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity, European Journal of Medicinal Chemistry, 2019, 178, 782-801

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C

1.2 60 min, 0 °C

1.2 60 min, 0 °C

Referentie

- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,

Synthetic Routes 16

Reactievoorwaarden

1.1 Solvents: Dichloromethane ; 20 h, rt

Referentie

- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

1.2 45 min, 0 °C; 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

Referentie

- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt

1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min

Referentie

- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,

Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

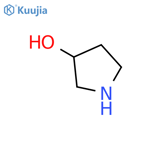

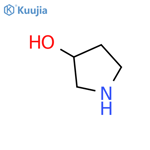

- Pyrrolidin-3-ol

- Benzyl 3-oxopyrrolidine-1-carboxylate

- Dibenzyl Dicarbonate

- (3R)-pyrrolidin-3-ol

- pyrrolidin-3-ol;hydrochloride

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypyrrolidine-1-carboxylate Gerelateerde literatuur

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) Gerelateerde producten

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 857546-95-3(1-(2,5-dimethylthiophen-3-yl)ethan-1-amine hydrochloride)

- 1820575-33-4(trans-4-Isopropylpyrrolidine-3-carboxylic Acid Methyl Ester Hydrochloride)

- 97845-25-5(3-(2-Methylphenyl)propane-1-thiol)

- 1502332-11-7(4-Bromo-5-chloro-2-methyl-6-(trifluoromethyl)pyrimidine)

- 1956326-56-9(2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine)

- 1171676-48-4(3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol hydrochloride)

- 887890-52-0(2-methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide)

- 1270462-67-3(1270462-67-3)

- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)

Aanbevolen leveranciers

atkchemica

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Zuiverheid:95%+

Hoeveelheid:1g/5g/10g/100g

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate

Zuiverheid:99%

Hoeveelheid:100g

Prijs ($):374.0